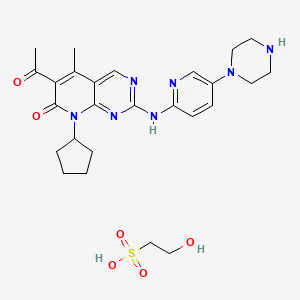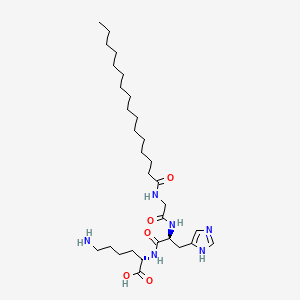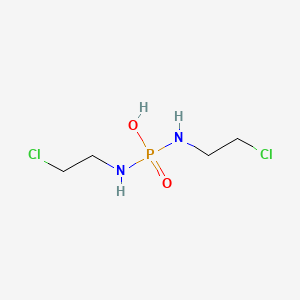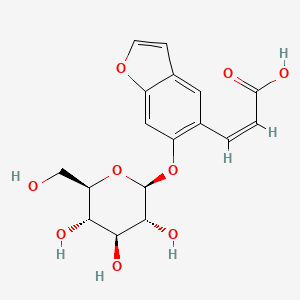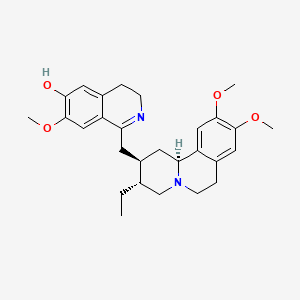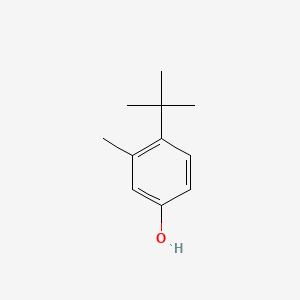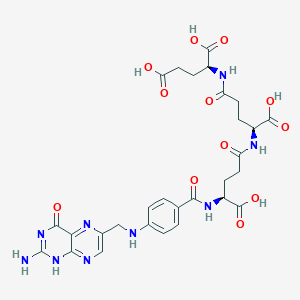
Panaxatriol
描述
Panaxatriol is a triterpene sapogenin originally found in species of Panax (ginseng) that exhibits anti-inflammatory, hepatoprotective, anti-arrhythmic, and antioxidative activities . It increases the expression of heme oxygenase 1 (HO-1) and activation of Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .
Synthesis Analysis
Glycosylation of 3β,6α,12β-trihydroxy-20R,25-epoxydammarane (this compound) and its 3-, 6-, and 3,6-di-O-acetyl derivatives was studied under Koenigs—Knorr conditions . This compound 3-, 6-, and 12-O-β-Dglucopyranosides were synthesized for the first time .
Molecular Structure Analysis
The molecular formula of this compound is C30H52O4 . Its average mass is 476.732 Da and its monoisotopic mass is 476.386566 Da .
Chemical Reactions Analysis
Glucosides of this compound were first synthesized using Koenigs–Knorr reaction conditions . Condensation of this compound with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosylbromide in the presence of silver oxide and 4 Ǻ molecular sieves formed a mixture of glucosides .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder, soluble in methanol, and insoluble in water . Its molecular formula is C30H52O4 .
科学研究应用
Panaxatriol has been studied for its potential to treat a variety of conditions, including cancer, inflammation, and cardiovascular diseases. In vivo studies have shown that this compound may have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in laboratory animals. In vitro studies have also shown that this compound may have anti-inflammatory and cardiovascular protective effects, as it has been shown to reduce inflammation and improve blood flow in laboratory cell cultures.
作用机制
Target of Action
Panaxatriol, a major bioactive component of Panax notoginseng, primarily targets Glycoprotein Ib-α (GP1BA) and heme oxygenase 1 (HO-1) . GP1BA plays a crucial role in platelet adhesion, while HO-1 is involved in the oxidative stress response.
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. It regulates GP1BA, reducing von Willebrand factor (VWF)-mediated platelet adhesion to damaged vascular endothelium, thereby enhancing the probability of anti-platelet aggregation and anti-thrombosis under pathological conditions . Furthermore, this compound increases the expression of HO-1 and activates Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .
Biochemical Pathways
This compound affects several biochemical pathways. It up-regulates the PI3K/AKT/mTOR cell proliferation pathway and the AMPK/SIRT1/FOXO3 cell survival pathway . These pathways are crucial for cell growth, survival, and protection against oxidative stress. Additionally, this compound influences the arachidonic acid metabolites and platelet receptors in serum .
Pharmacokinetics
The absorption of this compound is fast in the gastrointestinal tract. It is metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood . .
Result of Action
The molecular and cellular effects of this compound’s action include stimulation of PC12 cell growth at low doses, while at high doses, it inhibits cell growth . It also significantly attenuates 6-OHDA-induced cytotoxicity . Notably, low dose this compound could significantly prevent the 6-OHDA-induced dopaminergic neuron loss and improve the behavior movement deficiency in zebrafish .
Action Environment
Environmental factors can influence the content of ginsenosides, including this compound, in different parts of the ginseng plant . .
生物活性
Panaxatriol has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects. In laboratory studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve blood flow. Additionally, this compound has also been shown to act as an antioxidant, as it has been shown to reduce oxidative stress in laboratory studies.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as to reduce inflammation and improve blood flow. Additionally, this compound has also been shown to act as an antioxidant, as it has been shown to reduce oxidative stress in laboratory studies.
实验室实验的优点和局限性
The advantages of using Panaxatriol in laboratory experiments include its availability in a variety of forms, its low cost, and its ability to target a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and has been shown to be stable in a variety of conditions. The main limitation of using this compound in laboratory experiments is the lack of data on its pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and eliminated by the body.
未来方向
The future directions for Panaxatriol research include further studies on its pharmacokinetics, as well as studies on its potential to treat a variety of conditions, including cancer, inflammation, and cardiovascular diseases. Additionally, future studies may also focus on the development of new synthesis methods for this compound, as well as the development of new formulations of this compound for therapeutic use. Finally, future studies may also focus on the development of new assays for the detection of this compound in biological samples.
安全和危害
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20+,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJUYMMIBFBOJY-UXZRXANASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954454 | |
| Record name | (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32791-84-7 | |
| Record name | Panaxatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32791-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panaxatriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032791847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,6alpha,12beta,20R)-20,25-Epoxydammarane-3,6,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32791-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANAXATRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5B25FDDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





